molecular formula C12H10N2O2 B1427812 1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one CAS No. 933053-16-8

1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one

Katalognummer: B1427812
CAS-Nummer: 933053-16-8
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: HCJMRFOQDCIBPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one is a dihydropyrimidinone (DHPM) derivative offered for research purposes. The dihydropyrimidinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it possesses a remarkable ability to display diverse biological activities by interacting with multiple biological targets . This makes DHPM derivatives highly valuable scaffolds in drug discovery and biochemical research. While the specific biological profile of this compound is under investigation, derivatives of dihydropyrimidinones are extensively studied for a wide spectrum of research applications. These include potential as anticancer agents, as some DHPMs are known to inhibit specific mitotic kinesins (e.g., Eg5) and demonstrate cytotoxic activity against various human cancer cell lines . Furthermore, this chemical family is explored for antimicrobial , anti-inflammatory , and antiviral properties, including activity against HIV . Some analogs also act as modulators of efflux pumps like P-glycoprotein, which is relevant in multidrug resistance research . The structure features a phenacyl substitution at the N1 position, a modification that can influence the compound's electronic properties and binding interactions with biological targets. Researchers can utilize this compound as a key intermediate in organic synthesis or as a probe for investigating new biological mechanisms in the context of the established activities of the DHPM class. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

IUPAC Name

1-phenacylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11(10-5-2-1-3-6-10)9-14-8-4-7-13-12(14)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJMRFOQDCIBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=CC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Typical Procedure

  • Reactants : Benzaldehyde (providing the phenyl group), urea, and an appropriate β-ketoester or diketone.
  • Catalyst : Acid catalysts such as p-toluenesulfonic acid or Lewis acids.
  • Solvent : Commonly toluene or ethanol.
  • Conditions : Reflux with Dean-Stark apparatus to remove water, typically 40 minutes to several hours.

Outcome

  • The reaction yields the dihydropyrimidinone core substituted at the N-1 position with the 2-oxo-2-phenylethyl group.
  • Isolated yields can vary; for example, a yield of ~40% was reported under certain conditions (e.g., reflux in toluene with p-toluenesulfonic acid).

Oxidative Dehydrogenation of Dihydropyrimidinones

To convert dihydropyrimidinones to their corresponding aromatic pyrimidinones or to modify the oxidation state, oxidative dehydrogenation is employed.

Oxidant and Catalyst System

  • Oxidant : 1,1,2,2-Tetrahydroperoxy-1,2-diphenylethane (THPDPE) has been demonstrated as an efficient terminal oxidant.
  • Catalyst : Copper(I) iodide (CuI) enhances reaction rates.
  • Solvent : Acetonitrile (MeCN).
  • Temperature : Mild conditions, around 40 °C.
  • Reaction Time : Varies depending on substituents, typically 4 to 10 hours.

Mechanism

  • The process likely proceeds via radical intermediates, starting with hydroxyl radical generation (similar to Haber-Weiss reaction).
  • The dihydropyrimidinone undergoes oxidation to form the aromatic pyrimidinone derivative.

Reaction Data Summary

Entry Substituent (R1) Substituent (R2) Reaction Time (h) Yield (%)
1a Phenyl (C6H5) Methyl (Me) 4 91
1b 4-Fluorophenyl Methyl (Me) 7 85
1c 2-Nitrophenyl Ethyl (Et) 10 74
1d 3-Nitrophenyl Methyl (Me) 6 85
1e 4-Nitrophenyl Methyl (Me) 7 81
1f 2-Chlorophenyl Methyl (Me) 8 80

(Data adapted from Khosravi et al., 2019)

  • Electron-donating groups (e.g., methoxy, methyl) accelerate the reaction.
  • Electron-withdrawing groups (e.g., nitro, chloro) slow the reaction and reduce yield slightly.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Biginelli Condensation Benzaldehyde, urea, β-ketoester, acid catalyst Simple, well-established Moderate yields, requires reflux ~40-90
Oxidative Dehydrogenation THPDPE, CuI catalyst, MeCN, 40 °C Mild conditions, high yields Requires specialized oxidant 74-91
Nucleophilic Addition Dihydropyrimidinone, nucleophiles, acid/base Structural diversity Lower yields, longer reaction time 28-42

Research Notes and Considerations

  • The Biginelli reaction remains the foundational synthetic route for dihydropyrimidinones, including the target compound.
  • Oxidative dehydrogenation using THPDPE is a novel, efficient method to convert dihydropyrimidinones to more oxidized derivatives, enhancing yield and selectivity.
  • Reaction times and yields are sensitive to the electronic nature of substituents on the phenyl ring.
  • The use of copper(I) iodide as a catalyst significantly improves the oxidative dehydrogenation efficiency.
  • Alternative oxidants tested (e.g., oxone, UHP, H2O2) were less effective compared to THPDPE.
  • Nucleophilic additions provide pathways for further functionalization but are less commonly used for initial preparation.

Analyse Chemischer Reaktionen

1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one is C₁₂H₁₀N₂O₂, with a molecular weight of approximately 218.22 g/mol. The compound features a pyrimidine ring structure, which is significant for its biological activity. The presence of the phenyl and oxo groups contributes to its reactivity and interaction with biological targets.

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for similar structures .

Cytotoxicity

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Reports suggest that it exhibits selective cytotoxicity towards human cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition

This compound may function as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. For example, it has been noted that similar compounds can inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis and is a target in the treatment of autoimmune diseases and cancers .

Therapeutic Applications

The potential therapeutic applications of this compound are broad:

Antiviral Properties

Recent studies have explored its potential as an antiviral agent, particularly against influenza viruses. The compound's ability to disrupt viral replication mechanisms positions it as a candidate for antiviral drug development .

Anti-inflammatory Effects

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them useful in treating inflammatory diseases. The mechanism likely involves modulation of inflammatory pathways at the cellular level .

Case Studies and Research Findings

Several case studies highlight the promising applications of this compound:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines. Results indicated that compounds structurally similar to this compound showed significant activity against breast and lung cancer cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound and its derivatives against a range of bacterial strains. The findings suggested that modifications to the chemical structure could enhance antimicrobial efficacy .
  • Enzyme Inhibition Mechanism : Research into the inhibition of DHODH by this compound revealed insights into its binding affinity and mechanism of action, providing a foundation for further exploration in drug design targeting metabolic enzymes .

Wirkmechanismus

The mechanism by which 1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. This interaction can disrupt biological pathways and lead to therapeutic effects, such as the inhibition of cancer cell proliferation or viral replication.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogues

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents/Modifications Core Structure Key Features
1-(2-Oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one N1: 2-oxo-2-phenylethyl Dihydropyrimidin-2-one Lipophilic phenyl group enhances membrane permeability
Zebularine (1-(β-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one) N1: β-D-ribofuranosyl Dihydropyrimidin-2-one Sugar moiety improves solubility and DNMT inhibition
1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride N1: 2-amino-2-phenylethyl; pyridinone core Dihydropyridin-2-one Charged amino group may influence target binding
1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid N1: Methyl; C4: Carboxylic acid; C6: Phenyl Dihydropyrimidin-2-one Carboxylic acid enhances polarity; potential for salt formation
1-Phenylpyrimidin-2(1H)-one N1: Phenyl; fully aromatic pyrimidinone Pyrimidin-2-one Simpler structure with reduced conformational flexibility

Functional and Pharmacological Comparison

Table 2: Pharmacological and Physicochemical Properties
Compound Name Biological Activity Solubility Stability Key Research Findings
This compound Limited data; hypothesized DNMT inhibition Low (lipophilic substituent) Unknown Discontinued in commercial catalogs
Zebularine DNMT and cytidine deaminase inhibitor High (polar ribose group) Stable in aqueous solutions Orally bioavailable; antitumor effects in xenografts
1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride Uncharacterized; potential kinase modulation Moderate (hydrochloride salt) Likely stable Structural similarity to kinase inhibitors
1-Methyl-2-oxo-6-phenyl-1,2-dihydropyrimidine-4-carboxylic acid Unreported; possible enzyme inhibition Moderate (carboxylic acid) Stable under standard conditions Explored as a synthetic intermediate

Key Research Insights

Zebularine as a Benchmark: Zebularine’s ribofuranosyl group confers stability and enzymatic inhibitory activity, making it a lead compound in epigenetic therapy.

Structural Flexibility vs. Activity: The dihydropyrimidinone core is critical for binding to enzymes like DNMT. Modifications such as the phenylketoethyl group in the target compound could alter binding kinetics or specificity compared to zebularine .

Synthetic Challenges : The discontinued status of this compound suggests synthetic or stability challenges, highlighting the need for improved routes to access this scaffold .

Biologische Aktivität

1-(2-Oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one, also referred to as compound 1, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and antioxidant properties. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11N3O2\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}_{2}

This compound features a dihydropyrimidinone core, which is known for its ability to interact with various biological targets.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compound 1. In a study involving DSS (dextran sulfate sodium)-induced colitis in mice, it was found that oral administration of compound 1 significantly reduced colonic damage and inflammatory cell infiltration. Key findings include:

  • Reduction in Myeloperoxidase (MPO) Levels : Compound 1 treatment resulted in decreased MPO levels, indicating reduced neutrophil infiltration.
  • Inhibition of IL-1β Secretion : The compound also inhibited the secretion of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine associated with inflammatory bowel disease (IBD) .

Table 1: Effects of Compound 1 on Colitis Markers

ParameterControl GroupCompound 1 Treatment
Colonic Damage ScoreHighLow
MPO Levels (U/mg protein)ElevatedSignificantly Reduced
IL-1β Secretion (pg/mL)HighSignificantly Reduced

This suggests that the mechanism of action may involve modulation of the NLRP3 inflammasome pathway and activation of the Nrf2 pathway, which are critical in regulating inflammation .

Antioxidant Activity

Compound 1 has also demonstrated antioxidant activity. It acts as a small molecular activator of Nrf2, a transcription factor that regulates the expression of antioxidant proteins. The activation of Nrf2 leads to increased production of antioxidants such as glutathione and superoxide dismutase, which help mitigate oxidative stress .

Case Studies

In various experimental models, including both in vitro and in vivo studies, compound 1 has shown promise as a therapeutic agent:

  • Colitis Model : In C57BL/6 mice with DSS-induced colitis, treatment with compound 1 resulted in significant improvements in clinical scores and histological evaluations compared to untreated controls .
  • Cell Culture Studies : In THP-1 derived macrophages, compound 1 inhibited NLRP3 inflammasome activation, evidenced by reduced expression of NLRP3 and cleaved caspase-1 .

Q & A

Q. Advanced Stability Studies

  • Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 4–8 weeks .
  • HPLC-MS : Monitor degradation peaks and identify products via fragmentation patterns.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds .

How can computational methods predict the compound’s binding affinity for specific biological targets?

Q. Advanced Modeling

  • Molecular docking : Use software (AutoDock, Schrödinger) to simulate interactions with targets (e.g., p38α MAP kinase) .
  • QSAR models : Train algorithms on activity data from analogs to predict bioactivity .
  • MD simulations : Analyze binding stability over 100-ns trajectories to validate docking poses .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced Process Chemistry

  • Solvent scalability : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity .
  • Catalyst recovery : Immobilize catalysts on silica or resins for reuse.
  • Purification : Transition from column chromatography to recrystallization or fractional distillation for cost efficiency .

How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated preclinically?

Q. Advanced ADME Studies

  • Solubility : Use shake-flask methods with PBS (pH 7.4) or simulated biological fluids.
  • Microsomal stability : Incubate with liver microsomes to estimate hepatic clearance .
  • Caco-2 permeability : Assess intestinal absorption potential via monolayer transport assays .

What spectroscopic techniques differentiate between keto-enol tautomers in this compound?

Q. Advanced Tautomerism Analysis

  • ¹³C NMR : Detect carbonyl signals at δ 170–190 ppm for keto forms and enolic carbons at δ 90–110 ppm.
  • IR spectroscopy : Identify C=O stretches (~1700 cm⁻¹) and OH stretches (~3200 cm⁻¹) .
  • X-ray crystallography : Resolve tautomeric forms in the solid state .

How can conflicting cytotoxicity data in cell-based vs. enzyme assays be reconciled?

Q. Advanced Mechanistic Studies

  • Off-target profiling : Screen against unrelated enzymes (e.g., cytochrome P450s) to identify nonspecific effects .
  • Cellular uptake assays : Quantify intracellular concentrations via LC-MS to confirm target engagement.
  • Gene knockout models : Use CRISPR/Cas9 to validate target dependency in cell viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.